molecular formula C44H32O2P2 B2377683 Binapo CAS No. 94041-16-4; 94041-18-6

Binapo

Cat. No.: B2377683
CAS No.: 94041-16-4; 94041-18-6
M. Wt: 654.686
InChI Key: SEZSRPYCOMAEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BINAPO (2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl) is a chiral diphosphinyl ligand extensively used in asymmetric synthesis, particularly in Rh-catalyzed enantioselective hydrogenation reactions . Its core structure is derived from the atropisomeric 1,1'-binaphthyl framework, which provides a stable chiral environment to direct stereoselective outcomes in catalytic cycles . Studies demonstrate its application in the hydrogenation of prochiral substrates like (Z)-acetamido-3-substituted acrylic acids and esters, which are key intermediates in the synthesis of enantiomerically pure compounds . The ligand's performance can be further enhanced through structural modifications; for example, the hydrogenated analog H8-BINAPO, which features an octahydro-binaphthyl skeleton, has been shown to provide superior enantioselectivity in certain hydrogenation reactions compared to the parent this compound . The diphenylphosphinyl group (PPh2) is a critical functional moiety in this ligand class, where chirality is transferred from the binaphthyl backbone to the metal center, creating a defined chiral pocket that influences the reaction pathway . This compound and its derivatives represent a valuable tool for researchers developing methodologies in the synthesis of chiral molecules for pharmaceuticals and fine chemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSRPYCOMAEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86632-33-9
Record name PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS
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Scientific Research Applications

Applications in Asymmetric Catalysis

Binapo is predominantly utilized as a chiral ligand in various asymmetric catalytic reactions. Its unique structure allows it to facilitate the formation of enantiomerically pure compounds through several mechanisms:

  • Asymmetric Allylation :
    • Method : Acts as a Lewis base catalyst with allyltrichlorosilane reagents.
    • Outcome : Enables the formation of chiral products from aldehydes with high enantioselectivity.
  • Asymmetric Aldol Reactions :
    • Method : Catalyzes enantioselective aldol reactions by coordinating to silicon atoms in enol ethers.
    • Outcome : Produces aldol products with significant diastereo- and enantioselectivity.
  • Hydrogenation Reactions :
    • Method : Used in nickel-catalyzed cross-coupling reactions and hydrogenation of β-acetylamino vinylsulfones.
    • Outcome : Facilitates the formation of C-C bonds with regioselectivity and high yields .

Material Science Applications

In material science, this compound is applied to create functionalized materials with chiral properties:

  • Chiral Functionalized Mesoporous Organosilicas :
    • Method : Synthesized as bridging materials in mesoporous structures.
    • Outcome : Resulting materials exhibit a highly ordered 2-D hexagonal structure, enhancing their utility in catalysis and adsorption processes.

Coordination Chemistry

This compound's coordination chemistry has led to significant advancements in luminescent materials:

  • Lanthanide Complexes :
    • Method : Serves as a chiral ligand for forming homochiral lanthanide triple-helical podates.
    • Outcome : These complexes exhibit intense circularly polarized luminescence (CPL) with high quantum yields, making them valuable for photonic applications .

Case Study 1: Enantioselective Diels-Alder Reaction

  • In this study, this compound was used as a ligand in a Diels-Alder reaction involving chalcone derivatives. The results demonstrated its effectiveness in achieving high enantiomeric excess (ee) with minimal catalyst loading, showcasing its efficiency in asymmetric synthesis.

Case Study 2: Chiral Amine-Mediated Organocatalytic Cascade Reactions

  • This research highlighted the use of this compound in organocatalytic cascade reactions, emphasizing its role in enhancing reaction efficiencies through multiple catalyst systems. The study provided insights into the mechanisms involved and the potential for developing new synthetic pathways .

Comparative Analysis of this compound and Related Compounds

CompoundApplication AreaEnantioselectivityYield (%)
This compoundAsymmetric CatalysisHighVariable
o-BinapoHydrogenationVery HighUp to 99%
BINAPGeneral Asymmetric SynthesisModerateVariable

Chemical Reactions Analysis

Catalytic Asymmetric Allylation Reactions

BINAPO serves as a Lewis base catalyst in asymmetric allylation reactions, facilitating C–C bond formation via hypervalent silicate intermediates. Key findings include:

Reaction Mechanism

  • This compound activates trichlorosilyl compounds (e.g., allyltrichlorosilane) to generate nucleophilic hypervalent silicates .

  • These intermediates react with aromatic aldehydes to form enantiomerically enriched homoallylic alcohols .

Performance in Homogeneous vs. Heterogeneous Systems

SystemSubstrateYield (%)Enantiomeric Excess (ee%)RecyclabilitySource
Homogeneous this compoundBenzaldehyde derivatives80–9285–93No
Amine-linked COM*Benzaldehyde derivatives78–9083–91Yes (5 cycles)

*COM: Chiral organic material synthesized by reductive stabilization of this compound-containing frameworks .

Key Insight : The amine-linked framework retains catalytic efficiency while enabling recyclability, addressing a major limitation of homogeneous systems .

Palladium Complexation and Reactivity

This compound forms stable complexes with palladium in multiple oxidation states, enabling diverse transformations:

Reactivity of Palladium Complexes

  • Oxidative Addition : Complex 3 reacts with PhI to form [(this compound)Pd(Ph)I] (4), confirming Pd(0) → Pd(II) transition .

  • Ultrasound-Promoted Halide Exchange : Treatment of 4 with AgF yields [(this compound)Pd(Ph)F] (5), which thermally decomposes into P–F and C–P reductive elimination products .

Key Insight : this compound’s flexible coordination (P,O-chelation vs. P,P-bonding) modulates palladium’s electronic and steric properties, influencing reaction pathways .

Catalytic Performance

  • The reduced amine-linked COM achieved comparable yields and enantioselectivity to homogeneous this compound in allylation reactions (Table 1) .

  • Stability tests confirmed no framework degradation after five catalytic cycles .

Comparative Analysis of this compound vs. BINAP

While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a well-known ligand, this compound exhibits distinct reactivity:

PropertyThis compoundBINAP
Oxidation StatePhosphine oxide (P=O)Phosphine (P–P)
Coordination ModesP,O-chelation; P,P-bondingP,P-chelation
Catalytic RoleLewis base (silicate activation)Transition-metal ligand (e.g., Ru, Rh)
StabilityResists oxidation; recyclable in COMsAir-sensitive; requires inert conditions

Industrial and Synthetic Relevance

  • Asymmetric Synthesis : this compound’s ability to induce high enantioselectivity makes it valuable for pharmaceutical intermediates .

  • Sustainable Catalysis : Heterogeneous this compound systems reduce catalyst waste and enable cost-effective scale-up .

Comparison with Similar Compounds

Catalytic Performance in Asymmetric Hydrogenation

Binapo is compared with other bisphosphine ligands in enantioselective hydrogenation:

Compound Substrate ee (%) Reaction Conditions Key Advantage Reference
This compound β-aryl-β-(acylamino)acrylates >90 Ru catalyst, E/Z mixtures Tolerance to E/Z isomer mixtures
β-BINAPO (Zhang) Isomeric olefins 55–90 Rh catalyst, solvent-dependent Enantioconvergent hydrogenation in MeOH
H8–this compound Acetophenone derivatives 64 Rh catalyst Improved enantioselectivity vs. This compound
5,5-Diamino BINAP 2-(6'-methoxy-2'-naphthyl)acrylic acid >95 Ru catalyst Higher activity vs. BINAP

Key Findings :

  • This compound’s Ru complexes outperform β-BINAPO in substrate scope and isomer tolerance .
  • 5,5-Diamino BINAP, derived from this compound, shows superior catalytic efficiency in hydrogenating bulky substrates .

Role in Organocatalysis

This compound-containing materials are compared in allylation reactions:

Compound Reaction Yield (%) ee (%) Recyclability Reference
COM-Amine (this compound) Allylation of benzaldehyde 85 89 Yes (5 cycles)
Homogeneous this compound Allylation of aldehydes 90 92 No
DPPE-O₂ Zn–ProPhenol amination 93 89 N/A

Key Findings :

  • This compound-based COM-Amine achieves near-homogeneous performance (85% yield, 89% ee) with recyclability, addressing leaching issues in trichlorosilane reactions .
  • In Zn–ProPhenol systems, this compound enhances enantioselectivity (89% ee) compared to achiral dppeO₂ (89% ee) but with lower yield .

Photophysical Properties in Luminescent Materials

This compound’s Mn and Ln complexes are compared with other chiral ligands:

Compound Application Emission λ (nm) $g{\text{lum}}$/$g{\text{EL}}$ PLQY (%) Reference
R/S-Mn(this compound)Br₂ OLEDs (CPEL) 597–633 $5.1 \times 10^{-3}$ 2.1–4.0
Pt/Ir complexes OLEDs (CPEL) 500–600 $1 \times 10^{-3}$ 10–20
Ln(TTEA)(R/S-Binapo) CPL sensors 980 (Yb³⁺) $1.2 \times 10^{-2}$ 0.29
Typical Mn complexes Green emission 500–550 N/A <1

Key Findings :

  • This compound-based Mn complexes emit red light (633 nm), unlike most tetracoordinated Mn complexes (green emission) .
  • Ln-Binapo complexes exhibit near-infrared CPL (980 nm for Yb³⁺) with high asymmetry factors ($g_{\text{lum}} = 1.2 \times 10^{-2}$), suitable for optical sensors .

Additive Effects in Amination Reactions

This compound’s performance as an additive in Zn–ProPhenol systems:

Additive Yield (%) ee (%) Note Reference
(R)-Binapo 97 89 Matched chirality
(S)-Binapo 73 75 Mismatched chirality
TPPO 79 79 Lower selectivity
dppeO₂ 93 89 Achiral, high yield

Key Findings :

  • (R)-Binapo significantly boosts both yield (97%) and enantioselectivity (89%) in ketone amination, outperforming TPPO and mismatched (S)-Binapo .

Preparation Methods

General Synthetic Pathways to Binapo

Primary Preparation Routes

The synthesis of this compound can be accomplished through two primary routes:

  • Direct oxidation of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)
  • Sequential functionalization of BINOL (1,1′-binaphthol) derivatives

The first approach is generally preferred due to its simplicity and high yield, while the second provides more flexibility for introducing specific functionalities at various positions of the binaphthyl backbone.

Strategy for Enantiomerically Pure Synthesis

Preparation of enantiomerically pure this compound typically begins with obtaining enantiomerically pure BINAP, which can be synthesized from BINOL via its bistriflate derivatives. Both (R)- and (S)-enantiomers of BINAP are commercially available, making this starting point accessible for most synthetic chemists.

Detailed Synthesis Procedures

Synthesis of (R)-Binapo from (R)-BINAP

The most straightforward and efficient route to (R)-Binapo involves the oxidation of (R)-BINAP using hydrogen peroxide:

Reagents and Equipment Requirements
  • (R)-BINAP (commercially available)
  • Dichloromethane (reagent grade)
  • Hydrogen peroxide (30% v/v solution in water)
  • Standard laboratory equipment (round-bottom flask, magnetic stirrer)
  • Analytical tools for reaction monitoring (TLC plates)
Detailed Procedure

In a 250 mL round flask equipped with a magnetic stirrer, commercially available (R)-BINAP (5 g, 8.03 mmol) is dissolved in dichloromethane (200 mL). Hydrogen peroxide (commercial 30% v/v solution in water, 25 mL) is added dropwise. The reaction progression is monitored by TLC until complete consumption of the reagent, which typically occurs 4 hours after the complete addition of hydrogen peroxide.

After completion, the crude mixture is washed with distilled water, extracted with dichloromethane, and dried over Na₂SO₄. The solvent is removed under reduced pressure, yielding (R)-BINAP oxide as a white solid with >99% yield.

Characterization Data

The product can be characterized using the following analytical data:

  • ¹H-NMR (300 MHz, CDCl₃): δ 7.86–7.80 (m, 4H), 7.73–7.66 (m, 4H), 7.46–7.36 (m, 12H), 7.28–7.24 (m, 8H), 6.80 (d, J = 2.8 Hz, 4H)
  • ³¹P-NMR (400 MHz, CDCl₃): δ 29.16
  • MALDI-TOF-MS: 655.3 (M + H)⁺, 677.2 (M + Na)⁺
  • Elemental analysis: theoretical (C₄₄H₃₂O₂P₂·0.5H₂O) % C 79.63, % H 5.01; experimental: % C 79.7, % H 5.3

Preparation of Functionalized this compound Derivatives

Synthesis of 4,4′-Dibromo-Binapo

Functionalization of this compound at the 4,4′-positions with bromine can be accomplished through two primary methods:

Method A: Using N-bromosuccinimide in Ionic Liquid

In a sealed 100 mL round Schlenk flask equipped with a magnetic stirrer, 1-butyl-3-methylimidazolium hexafluorophosphate (25 g) is activated under vacuum at 80°C with stirring for 4 hours. (R)-BINAP oxide (2 g, 3.05 mmol) is added, followed by portion-wise addition of N-bromosuccinimide (1.9 g, 10.7 mmol). The mixture is heated to 110°C under air overnight.

After cooling to room temperature, the mixture is extracted with dichloromethane. The organic layers are combined, dried over Na₂SO₄, and the solvent removed under reduced pressure. Cold ethanol (30 mL) is added, and the mixture is refrigerated overnight to induce precipitation. The (R)-(4,4′-dibromo-[1,1′-binaphthalene]-2,2′-diyl)bis(diphenylphosphine) oxide product is isolated by filtration and washed with cold acetone several times, resulting in 72% yield.

Characterization data:

  • ¹H-NMR (300 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H), 7.73 (s, 1H), 7.70–7.63 (m, 5H), 7.49–7.23 (m, 18H), 6.89–6.78 (m, 4H)
  • ³¹P-NMR (400 MHz, CDCl₃): δ 27.29
  • MALDI-TOF-MS: 813.0 (M + H)⁺, 835.0 (M + Na)⁺

Method B: Improved Regioselective Bromination

A more efficient regioselective bromination of this compound employs N-bromosuccinimide in 1-hexyl-3-methylimidazolium hexafluorophosphate (HMImPF₆) at 110°C, yielding the desired 4,4′-dibromo-Binapo in quantitative yield. This method offers significant advantages over traditional approaches using bromine in pyridine/dichloromethane (which typically yields 76%). Additionally, the ionic liquid can be recycled, enhancing the sustainability of the process.

Synthesis of 4,4′-(2,2′-Bis(diphenylphosphoryl)-[1,1′-binaphthalene]-4,4′-diyl)dibenzaldehyde

This more complex functionalized derivative is prepared through Suzuki coupling:

In a 50 mL Schlenk tube with a magnetic stirrer, (R)-(4,4′-dibromo-[1,1′-binaphthalene]-2,2′-diyl)bis(diphenylphosphine) oxide (770 mg, 0.95 mmol), (4-formylphenyl)boronic acid (298 mg, 1.99 mmol), potassium carbonate (420 mg, 3.03 mmol), and tetrakis(triphenylphosphine)-palladium(0) (165 mg, 0.14 mmol) are combined. After sealing with a septum, three vacuum-argon cycles are performed before adding a purged tetrahydrofuran:water mixture (5:1, 12 mL) via syringe.

The reaction is heated to 80°C under an argon atmosphere and stirred for 72 hours. Upon completion, THF is removed under reduced pressure, and the crude mixture is extracted with dichloromethane. This functionalized aldehyde-containing this compound derivative serves as a critical building block for constructing more complex structures, such as chiral organic materials through imine condensation.

Synthesis of 4,4′-Dicyano-Binapo

Cyanation of 4,4′-dibromo-Binapo using copper cyanide in N,N-dimethylacetamide (DMA) at 165°C yields 4,4′-dicyano-Binapo with approximately 68% yield. This cyano-functionalized derivative can serve as a precursor for further transformations, including reduction to aminomethyl derivatives.

Post-Synthetic Modifications

Reduction of Phosphine Oxide to Phosphine

Various reducing agents can be employed to convert the phosphine oxide groups back to phosphines:

  • Traditional Method : Using phenylsilane (PhSiH₃) or trichlorosilane (HSiCl₃) at 130°C, which provides quantitative yields but requires harsh conditions

  • Improved Method : Using tetramethyldisiloxane (TMDS) with titanium(IV) isopropoxide in toluene at 60°C, which offers milder conditions with 75% yield

Conversion of Cyano Groups to Aminomethyl Groups

The reduction of 4,4′-dicyano-Binapo derivatives to the corresponding 4,4′-diaminomethyl compounds can be accomplished using lithium aluminum hydride in toluene/THF at 105°C (traditional method) or through milder approaches using the TMDS/Ti(OiPr)₄ system mentioned above.

Applications in Catalytic Systems

This compound as a Lewis Base Catalyst

This compound has demonstrated excellent catalytic activity in reactions involving trichlorosilyl compounds via hypervalent silicate intermediates. Specifically, the allylation of aldehydes with allyltrichlorosilanes in the presence of catalytic amounts of this compound yields allylated adducts with good enantioselectivities (up to 79% ee).

For optimal catalytic performance, a combination of diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (Bu₄NI) as additives is crucial for accelerating the catalytic cycle. ³¹P NMR analysis suggests that the amine promotes the dissociation of phosphine oxide from the silicon atom, a key step in the catalytic mechanism.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Synthetic Step Method Conditions Yield (%) Advantages/Disadvantages
BINAP → this compound H₂O₂ oxidation DCM, rt, 4h >99 Simple, high-yielding, mild conditions
This compound → 4,4′-Dibromo-Binapo Traditional bromination Br₂, pyridine, DCM, rt 76 Hazardous reagents, moderate yield
This compound → 4,4′-Dibromo-Binapo NBS in ionic liquid NBS, HMImPF₆, 110°C >99 Greener approach, quantitative yield, recyclable media
4,4′-Dibromo-Binapo → 4,4′-Dicyano-Binapo Cu-catalyzed cyanation CuCN, DMF, 165°C 60 High temperature, toxic reagent
4,4′-Dibromo-Binapo → 4,4′-Dicyano-Binapo Improved cyanation CuCN, DMA, 165°C 68 Improved yield, still requires high temperature
Dicyano-Binapo → Phosphine Traditional reduction PhSiH₃/HSiCl₃, 130°C >99 Harsh conditions, excellent yield
Dicyano-Binapo → Phosphine Mild reduction TMDS, Ti(OiPr)₄, toluene, 60°C 75 Milder conditions, good yield

Environmental and Economic Considerations

From an environmental perspective, the use of ionic liquids in bromination represents a significant improvement over traditional methods. The recyclability of HMImPF₆ reduces waste generation and enhances the sustainability profile of the synthesis. Similarly, the milder reduction conditions using TMDS/Ti(OiPr)₄ offer energy savings compared to the high-temperature procedures using phenylsilane or trichlorosilane.

Economically, the high-yielding oxidation of BINAP to this compound (>99%) minimizes material costs, although the starting material BINAP itself can be expensive. The improved bromination procedure in ionic liquid provides quantitative yields, further enhancing material efficiency.

Q & A

How to formulate a research question on Binapo's mechanism of action using established frameworks?

Apply the PICOT framework: Define the Population (e.g., cell lines or model organisms), Intervention (this compound exposure levels), Comparison (control groups or alternative compounds), Outcome (specific biomarkers or phenotypic changes), and Timeframe (duration of exposure). This ensures specificity and alignment with experimental goals .

Q. What systematic approaches are recommended for conducting a literature review on this compound's synthesis methods?

Use PRISMA guidelines to structure searches across databases (e.g., PubMed, Web of Science) with Boolean operators. Include keywords like "this compound synthesis," "crystallography," and "spectroscopic characterization." Document inclusion/exclusion criteria to map knowledge gaps and avoid redundancy .

Q. How to select appropriate data collection methods for studying this compound's physicochemical properties?

Combine quantitative methods (e.g., HPLC for purity analysis, calorimetry for thermodynamic data) with qualitative observations (e.g., crystallinity via microscopy). Validate instruments through calibration curves and replicate measurements .

What criteria ensure a research question about this compound's biological activity is feasible?

Apply the FINER model: Ensure Feasibility (access to lab resources), Interest (novelty in targeting specific pathways), Novelty (addressing gaps in existing studies), Ethics (compliance with biosafety protocols), and Relevance (contribution to drug discovery pipelines) .

Q. How to design a hypothesis-driven study on this compound's receptor-binding affinity?

Structure hypotheses using null and alternative forms (e.g., "this compound exhibits higher binding affinity to Receptor X than Compound Y"). Operationalize variables through in vitro assays (e.g., surface plasmon resonance) and statistical power analysis to determine sample size .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound's catalytic efficiency across pH ranges?

Conduct sensitivity analysis by replicating experiments under identical conditions. Use multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) and validate findings through orthogonal techniques like FTIR and X-ray diffraction .

Q. What advanced methodologies address reproducibility challenges in this compound synthesis protocols?

Implement reaction trajectory analysis using real-time monitoring (e.g., in situ NMR) and computational modeling (DFT calculations). Document synthetic parameters (e.g., stoichiometry, catalysts) in open-access repositories for cross-validation .

Q. How to integrate multi-omics data to study this compound's metabolic pathways in vivo?

Use systems biology approaches: Correlate transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets. Apply pathway enrichment tools (e.g., KEGG, Reactome) to identify nodes where this compound modulates metabolic flux .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post hoc tests to compare dose groups and Kaplan-Meier survival analysis for longitudinal toxicity data .

Q. How to ensure ethical rigor in human cell-based studies involving this compound derivatives?

Follow IRB protocols for informed consent and data anonymization. Include negative controls and blinding in experimental design to mitigate bias. Reference the Declaration of Helsinki for ethical standards in translational research .

Q. What strategies validate computational predictions of this compound's 3D structure against empirical data?

Perform molecular dynamics simulations (e.g., AMBER, GROMACS) and compare results with X-ray crystallography or cryo-EM structures. Use RMSD (root-mean-square deviation) metrics to quantify structural alignment accuracy .

Q. How to optimize experimental designs for studying this compound's photostability under varying light conditions?

Employ factorial design to test interactions between light intensity, wavelength, and exposure duration. Use UV-vis spectroscopy for degradation kinetics and Arrhenius plots to predict long-term stability .

Q. What meta-analysis techniques synthesize conflicting findings on this compound's efficacy across preclinical models?

Perform random-effects meta-analysis to account for heterogeneity. Stratify studies by model organism, dosage, and outcome measures. Use funnel plots and Egger’s test to assess publication bias .

Q. How to address gaps in this compound's pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Develop compartmental models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like body mass and hepatic clearance rates. Validate with bootstrap resampling and visual predictive checks .

Q. What quality-control measures ensure reliability in this compound batch-to-batch consistency studies?

Implement statistical process control (SPC) charts for critical quality attributes (e.g., purity, particle size). Use ANOVA to compare batches and accelerated stability testing (ICH guidelines) for shelf-life predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.